QCA570

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

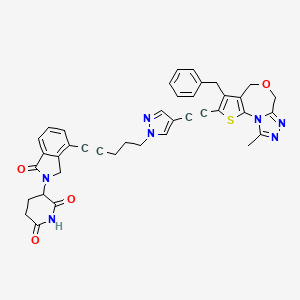

3-[7-[5-[4-[2-(5-benzyl-13-methyl-8-oxa-3-thia-1,11,12-triazatricyclo[8.3.0.02,6]trideca-2(6),4,10,12-tetraen-4-yl)ethynyl]pyrazol-1-yl]pent-1-ynyl]-3-oxo-1H-isoindol-2-yl]piperidine-2,6-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C39H33N7O4S/c1-25-42-43-35-24-50-23-32-30(19-26-9-4-2-5-10-26)34(51-39(32)46(25)35)16-14-27-20-40-44(21-27)18-7-3-6-11-28-12-8-13-29-31(28)22-45(38(29)49)33-15-17-36(47)41-37(33)48/h2,4-5,8-10,12-13,20-21,33H,3,7,15,17-19,22-24H2,1H3,(H,41,47,48) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTVTYLRQKKDYMQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C2N1C3=C(COC2)C(=C(S3)C#CC4=CN(N=C4)CCCC#CC5=C6CN(C(=O)C6=CC=C5)C7CCC(=O)NC7=O)CC8=CC=CC=C8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C39H33N7O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

695.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Compound QCA570: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Compound QCA570 is a highly potent and efficacious Proteolysis Targeting Chimera (PROTAC) designed for the targeted degradation of the Bromodomain and Extra-Terminal (BET) family of proteins.[1][2][3][][5] As epigenetic "readers," BET proteins, including BRD2, BRD3, and BRD4, are critical regulators of gene transcription and are considered promising therapeutic targets in oncology and other diseases.[1][6][2][3] this compound represents a significant advancement in the field of targeted protein degradation, demonstrating picomolar to nanomolar efficacy in preclinical models of various cancers, including leukemia, bladder cancer, and non-small cell lung cancer.[7][8][9] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative biological data, and detailed experimental protocols.

Mechanism of Action

This compound is a heterobifunctional molecule that simultaneously binds to a BET protein and the E3 ubiquitin ligase Cereblon (CRBN). This binding induces the formation of a ternary complex, leading to the ubiquitination of the BET protein and its subsequent degradation by the proteasome.[1][7] This targeted degradation of BRD2, BRD3, and BRD4 proteins leads to the transcriptional suppression of key oncogenes, such as c-MYC and EZH2, ultimately resulting in cell cycle arrest, induction of apoptosis, and inhibition of tumor growth.[1][7]

Quantitative Biological Data

In Vitro Efficacy

The following tables summarize the in vitro activity of this compound across various cancer cell lines.

Table 1: Inhibition of Cell Growth (IC50)

| Cell Line | Cancer Type | IC50 (nM) | Reference |

| MV4;11 | Acute Myeloid Leukemia | 0.0083 | [1][6] |

| MOLM-13 | Acute Myeloid Leukemia | 0.062 | [1][6] |

| RS4;11 | Acute Lymphoblastic Leukemia | 0.032 | [1][6] |

| 5637 | Bladder Cancer | 2.6 | [7] |

| J82 | Bladder Cancer | 10.8 | [7] |

| T24 | Bladder Cancer | ~30 | [7] |

| UM-UC-3 | Bladder Cancer | ~20 | [7] |

| EJ-1 | Bladder Cancer | ~30 | [7] |

| H1975 | Non-Small Cell Lung Cancer | ~0.3 | [8][9] |

| H157 | Non-Small Cell Lung Cancer | ~1 | [8][9] |

| Calu-1 | Non-Small Cell Lung Cancer | ~1 | [8][9] |

| H1299 | Non-Small Cell Lung Cancer | ~100 | [8][9] |

| EKVX | Non-Small Cell Lung Cancer | ~100 | [8][9] |

Table 2: BET Protein Degradation (DC50)

| Cell Line | Protein | DC50 (nM) | Time (hours) | Reference |

| Bladder Cancer Lines | BRD4 | ~1 | 9 | [7][10] |

Table 3: Binding Affinity (Ki)

| Protein | Ki (nM) | Reference |

| BRD4 BD1 | 10 | [2][11] |

| BRD2 BD1 | 1.7 | [6][5] |

| BRD3 BD1 | 2.5 | [6][5] |

| BRD2 BD2 | 8.5 | [6][5] |

| BRD3 BD2 | 6.5 | [6][5] |

| BRD4 BD2 | 18.5 | [6][5] |

Experimental Protocols

Cell Culture

Human cancer cell lines were maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

Western Blotting

Cells were treated with this compound at indicated concentrations and for specified durations. Whole-cell lysates were prepared using RIPA buffer, and protein concentrations were determined by the BCA assay. Equal amounts of protein were separated by SDS-PAGE, transferred to a PVDF membrane, and probed with primary antibodies against BRD2, BRD3, BRD4, c-MYC, EZH2, and GAPDH. Horseradish peroxidase-conjugated secondary antibodies were used for detection, and bands were visualized using an enhanced chemiluminescence system.

Cell Viability Assay

Cell viability was assessed using the Cell Counting Kit-8 (CCK-8) assay. Cells were seeded in 96-well plates and treated with various concentrations of this compound for 72-96 hours. CCK-8 solution was added to each well, and the absorbance at 450 nm was measured using a microplate reader.

Apoptosis Assay

Apoptosis was evaluated by flow cytometry using an Annexin V-FITC/Propidium Iodide (PI) apoptosis detection kit. Cells were treated with this compound for 24-48 hours, harvested, washed with PBS, and stained with Annexin V-FITC and PI according to the manufacturer's protocol. The percentage of apoptotic cells was determined by flow cytometry.

In Vivo Xenograft Studies

All animal experiments were conducted in accordance with institutional guidelines. For leukemia xenograft models, severe combined immunodeficient (SCID) mice were subcutaneously injected with RS4;11 or MV4;11 cells. When tumors reached a palpable size, mice were treated with this compound administered intravenously or via other specified routes. Tumor growth was monitored regularly, and tumor volume was calculated using the formula: (length × width²) / 2.

Signaling Pathway

The degradation of BET proteins by this compound initiates a cascade of downstream signaling events, leading to anti-cancer effects.

References

- 1. Lethal activity of BRD4 PROTAC degrader this compound against bladder cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Discovery of this compound as an Exceptionally Potent and Efficacious Proteolysis Targeting Chimera (PROTAC) Degrader of the Bromodomain and Extra-Terminal (BET) Proteins Capable of Inducing Complete and Durable Tumor Regression - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery of this compound as an Exceptionally Potent and Efficacious Proteolysis Targeting Chimera (PROTAC) Degrader of the Bromodomain and Extra-Terminal (BET) Proteins Capable of Inducing Complete and Durable Tumor Regression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. Frontiers | Lethal activity of BRD4 PROTAC degrader this compound against bladder cancer cells [frontiersin.org]

- 8. The novel BET degrader, this compound, is highly active against the growth of human NSCLC cells and synergizes with osimertinib in suppressing osimertinib-resistant EGFR-mutant NSCLC cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The novel BET degrader, this compound, is highly active against the growth of human NSCLC cells and synergizes with osimertinib in suppressing osimertinib-resistant EGFR-mutant NSCLC cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. glpbio.com [glpbio.com]

- 11. Lethal activity of BRD4 PROTAC degrader this compound against bladder cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

QCA570 chemical structure and properties

An In-Depth Technical Guide to QCA570: A Potent BET-Degrading PROTAC For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is an exceptionally potent and efficacious Proteolysis Targeting Chimera (PROTAC) designed to degrade the Bromodomain and Extra-Terminal (BET) family of proteins (BRD2, BRD3, and BRD4)[1][2]. These proteins are critical epigenetic "readers" that regulate the transcription of key oncogenes, such as c-Myc, making them prime therapeutic targets in oncology[2][3]. Developed through a structure-guided design process, this compound has demonstrated remarkable potency, inducing BET protein degradation at picomolar concentrations in cancer cell lines and achieving complete, durable tumor regression in preclinical xenograft models[1][2]. This document provides a comprehensive technical overview of this compound's chemical structure, properties, mechanism of action, and key experimental protocols.

Chemical Structure and Physicochemical Properties

This compound is a heterobifunctional molecule composed of a ligand for the BET bromodomains, a linker, and a ligand for the E3 ubiquitin ligase Cereblon (CRBN)[4][5]. This design allows it to recruit BET proteins to the cellular degradation machinery.

| Property | Value | Reference |

| IUPAC Name | 3-(4-(5-(4-((3-Benzyl-9-methyl-4H,6H-thieno[2,3-e][1][4][6]-triazolo[3,4-c][1][6]oxazepin-2-yl)ethynyl)-1H-pyrazol-1-yl)pent-1-yn-1-yl)-1-oxoisoindolin-2-yl)piperidine-2,6-dione | [1] |

| CAS Number | 2207569-08-0 | [1][2] |

| Chemical Formula | C₃₉H₃₃N₇O₄S | [1][2] |

| Molecular Weight | 695.80 g/mol | [1] |

| Exact Mass | 695.2315 | [1] |

| Appearance | Solid | [1] |

| Purity | >99% (as reported by vendors) | [5] |

| Solubility | Soluble in DMSO | [1] |

Mechanism of Action: PROTAC-Mediated Degradation

As a PROTAC, this compound's mechanism of action is not to inhibit its target protein, but to induce its degradation[2]. The process involves the formation of a ternary complex between the target BET protein, this compound, and the E3 ubiquitin ligase Cereblon (CRBN)[4]. This proximity induces the ubiquitination of the BET protein, marking it for destruction by the 26S proteasome. This catalytic process allows a single molecule of this compound to trigger the degradation of multiple BET protein molecules.

The degradation of BET proteins by this compound is dependent on the ubiquitin-proteasome system. Pre-treatment of cells with a proteasome inhibitor (e.g., MG-132) or an E1 neddylation inhibitor (e.g., MLN4924), which blocks the activity of Cullin-RING E3 ligases, completely abolishes this compound-induced BET protein degradation[1][4].

Pharmacological Properties

This compound demonstrates potent biological activity across a range of cancer cell lines, particularly those of hematological and solid tumor origin.

In Vitro Cell Growth Inhibition

This compound inhibits the growth of various cancer cell lines with exceptional potency, showing IC₅₀ values in the picomolar to low nanomolar range.

| Cell Line | Cancer Type | IC₅₀ Value | Reference |

| MV4;11 | Acute Myeloid Leukemia | 8.3 pM | [1][7] |

| MOLM-13 | Acute Myeloid Leukemia | 62 pM | [1][7] |

| RS4;11 | Acute Lymphoblastic Leukemia | 32 pM | [1][7] |

| 5637 | Bladder Cancer | 2.6 nM | [6] |

| J82 | Bladder Cancer | 10.8 nM | [6] |

| H1975 | Non-Small Cell Lung Cancer | ~0.3 - 100 nM (range across 10 lines) | [3] |

| H157 | Non-Small Cell Lung Cancer | ~0.3 - 100 nM (range across 10 lines) | [3] |

| Calu-1 | Non-Small Cell Lung Cancer | ~0.3 - 100 nM (range across 10 lines) | [3] |

In Vitro BET Protein Degradation

This compound induces rapid and profound degradation of BET proteins in a dose-dependent manner.

| Cell Line | Cancer Type | DC₅₀ (BRD4) | Time to Max Degradation | Reference |

| Bladder Cancer Lines | Bladder Cancer | ~1 nM | 1-3 hours | [4] |

| RS4;11 | Acute Lymphoblastic Leukemia | Effective at 10 pM | 3 hours | [1] |

| MV4;11 | Acute Myeloid Leukemia | Effective at 30-100 pM | 3 hours | [1] |

| NSCLC Lines | Non-Small Cell Lung Cancer | Effective at 1 nM | < 3 hours | [3] |

In Vivo Efficacy

In preclinical mouse xenograft models of acute leukemia (RS4;11), this compound administered intravenously demonstrated the ability to achieve complete and lasting tumor regression at well-tolerated doses[1][2]. Pharmacodynamic analyses in these models confirmed that a single dose of this compound (1 or 5 mg/kg) resulted in a dramatic reduction of BRD2, BRD3, and BRD4 protein levels in tumor tissue within hours of administration[1].

Key Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the activity of this compound.

General Experimental Workflow

The evaluation of a PROTAC like this compound typically follows a workflow that begins with in vitro characterization of its effects on cell viability and target protein levels, followed by in vivo validation of its anti-tumor efficacy and pharmacodynamic effects.

Cell Viability Assay (CCK-8 Method)

This protocol is used to determine the IC₅₀ value of this compound by measuring its effect on cell proliferation and viability.

-

Cell Seeding: Seed cancer cells (e.g., 5637, T24, EJ-1 at 3,000 cells/well; J82, UMUC-3 at 5,000 cells/well) into 96-well plates and allow them to adhere overnight[4][6].

-

Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Add the diluted compound to the wells, ensuring a range of concentrations is tested. Include a DMSO-only vehicle control.

-

Incubation: Incubate the plates for the desired duration (e.g., 72 or 96 hours) at 37°C in a humidified incubator with 5% CO₂[1][4][6].

-

CCK-8 Reagent Addition: Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well[4][6].

-

Final Incubation: Incubate the plates for an additional 2 hours at 37°C[4][6].

-

Data Acquisition: Measure the absorbance at 450 nm using a microplate reader[4][6].

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control for each concentration. Use graphing software (e.g., GraphPad Prism) to plot a dose-response curve and determine the IC₅₀ value.

Western Blotting for BET Protein Degradation

This protocol is used to visualize and quantify the degradation of BRD2, BRD3, and BRD4 proteins following treatment with this compound.

-

Cell Treatment: Plate cells and treat with various concentrations of this compound (e.g., 1 pM to 100 nM) for a specific duration (e.g., 3, 9, or 24 hours)[1][4]. Include a DMSO vehicle control.

-

Cell Lysis: Harvest the cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors to extract total protein.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies specific for BRD2, BRD3, BRD4, c-Myc, and a loading control (e.g., GAPDH or β-Actin)[4].

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature[4].

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) kit and an imaging system[4].

-

Analysis: Quantify the band intensity using software like ImageJ. Normalize the intensity of target proteins to the loading control to determine the relative protein levels.

Xenograft Tumor Model Protocol

This protocol outlines the in vivo evaluation of this compound's anti-tumor activity. All animal experiments must be conducted under an approved institutional protocol[1][2].

-

Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 5 x 10⁶ RS4;11 cells in 50% Matrigel) into the flank of immunocompromised mice (e.g., SCID or nude mice)[1][2].

-

Tumor Growth: Monitor the mice regularly and measure tumor volume using calipers (Volume = 0.5 x Length x Width²).

-

Randomization and Treatment: When tumors reach a specified average size (e.g., ~100 mm³), randomize the mice into treatment and vehicle control groups[1][2].

-

Drug Administration: Administer this compound via a specified route (e.g., intravenous injection) at the desired dose and schedule. The vehicle control group receives the formulation solution without the active compound.

-

Efficacy Monitoring: Continue to monitor tumor volume and body weight throughout the study to assess efficacy and toxicity.

-

Pharmacodynamic (PD) Analysis: For PD studies, administer a single dose of this compound. At specified time points (e.g., 1, 6, 24 hours post-dose), euthanize a subset of mice and harvest the tumors[1]. Process the tumor tissue for Western blot analysis as described above to confirm in vivo target degradation.

Conclusion

This compound is a landmark BET degrader, distinguished by its picomolar potency and profound in vivo efficacy. Its mechanism of hijacking the cell's own ubiquitin-proteasome system offers a powerful strategy for eliminating disease-driving proteins. The data and protocols summarized in this guide underscore its significance as a valuable tool for cancer research and a promising candidate for further therapeutic development.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Discovery of this compound as an Exceptionally Potent and Efficacious Proteolysis Targeting Chimera (PROTAC) Degrader of the Bromodomain and Extra-Terminal (BET) Proteins Capable of Inducing Complete and Durable Tumor Regression - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The novel BET degrader, this compound, is highly active against the growth of human NSCLC cells and synergizes with osimertinib in suppressing osimertinib-resistant EGFR-mutant NSCLC cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Lethal activity of BRD4 PROTAC degrader this compound against bladder cancer cells [frontiersin.org]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Lethal activity of BRD4 PROTAC degrader this compound against bladder cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Lethal activity of BRD4 PROTAC degrader this compound against bladder cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

QCA570: A Technical Guide to its Discovery, Synthesis, and Core Scientific Data

For Researchers, Scientists, and Drug Development Professionals

Abstract

QCA570 is an exceptionally potent and efficacious Proteolysis Targeting Chimera (PROTAC) designed to degrade the Bromodomain and Extra-Terminal (BET) family of proteins.[1][2] Discovered through a structure-guided design of[2]oxazepines as a novel class of BET inhibitors, this compound has demonstrated the ability to induce complete and durable tumor regression in preclinical models.[1][2] This technical guide provides an in-depth overview of the discovery, synthesis, mechanism of action, and key experimental data for this compound, intended for researchers and professionals in the field of drug development.

Discovery and Significance

This compound was developed as a highly potent BET degrader, capable of degrading BET proteins at low picomolar concentrations in leukemia cells. The discovery was the result of efforts to design novel PROTAC BET degraders based on a new class of BET inhibitors. The significance of this compound lies in its exceptional potency and efficacy, being reported as the most potent and efficacious BET degrader to date.[1][2] It has shown the ability to achieve complete and durable tumor regression in leukemia xenograft models in mice at well-tolerated doses.[1][2]

Chemical Synthesis of this compound

The synthesis of this compound involves a multi-step process culminating in the coupling of a BET inhibitor moiety with a thalidomide-derived ligand for the Cereblon E3 ubiquitin ligase, connected via a linker. The general synthetic scheme is outlined below.

Synthesis of Key Intermediates and Final Product

The synthesis of this compound can be broken down into three main parts: the synthesis of the BET inhibitor core, the synthesis of the Cereblon ligand with a linker attachment point, and the final coupling of these two fragments.

A crucial step in the synthesis of the BET inhibitor portion involves the construction of the thiophene ring, followed by the formation of the 1,2,4-triazole ring system, and finally the creation of the 1,4-oxazepine ring through an intramolecular O-alkylation reaction.

The final assembly of this compound (compound 35 in the original publication) is achieved through a Sonogashira coupling. The BET inhibitor intermediate is coupled with a thalidomide derivative bearing a terminal alkyne linker.

Mechanism of Action

This compound functions as a PROTAC, a heterobifunctional molecule that co-opts the cell's natural protein disposal machinery to target and degrade specific proteins.[3]

The key steps in the mechanism of action of this compound are:

-

Ternary Complex Formation: this compound simultaneously binds to a BET protein (BRD2, BRD3, or BRD4) and the Cereblon (CRBN) E3 ubiquitin ligase, forming a ternary complex.[3]

-

Ubiquitination: Within this complex, the E3 ligase facilitates the transfer of ubiquitin molecules to the BET protein.

-

Proteasomal Degradation: The poly-ubiquitinated BET protein is then recognized and degraded by the proteasome.

This degradation of BET proteins disrupts their function as epigenetic "readers" that regulate gene transcription, leading to downstream anti-cancer effects. The degradation of BET proteins by this compound has been shown to be dependent on Cereblon, neddylation, and the proteasome.

Quantitative Data

The following tables summarize the key quantitative data for this compound from various in vitro and in vivo studies.

Table 1: In Vitro Cell Growth Inhibition (IC50)

| Cell Line | Cancer Type | IC50 (pM) | Reference |

| MV4;11 | Acute Myeloid Leukemia | 8.3 | |

| MOLM-13 | Acute Myeloid Leukemia | 62 | |

| RS4;11 | Acute Lymphoblastic Leukemia | 32 | |

| H1975 | Non-Small Cell Lung Cancer | ~300 | [4] |

| H157 | Non-Small Cell Lung Cancer | ~1000 | [4] |

| Calu-1 | Non-Small Cell Lung Cancer | ~3000 | [4] |

| 5637 | Bladder Cancer | 2600 | [3] |

| J82 | Bladder Cancer | 10800 | [3] |

Table 2: In Vitro BET Protein Degradation

| Cell Line | Protein | Metric | Value (nM) | Reference |

| Bladder Cancer | BRD4 | DC50 | ~1 | [3] |

Table 3: In Vivo Tumor Growth Inhibition

| Xenograft Model | Cancer Type | Dosing | Outcome | Reference |

| RS4;11 | Acute Lymphoblastic Leukemia | 5 mg/kg, single intravenous dose | Complete and durable tumor regression | |

| MV4;11 | Acute Myeloid Leukemia | 1 or 5 mg/kg, 3 times a week for 2 weeks | Complete and durable tumor regression | |

| HCC827/AR | Non-Small Cell Lung Cancer | Combination with osimertinib | Significantly inhibited tumor growth | [4] |

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of this compound.

Western Blotting for BET Protein Degradation

Protocol Details:

-

Cell Lysis: Cells are treated with this compound at indicated concentrations and for various durations. After treatment, cells are harvested and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration of the lysates is determined using a BCA protein assay kit.

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is blocked with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated with primary antibodies overnight at 4°C. After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection reagent.

Cell Viability Assay

Protocol Details:

-

Cell Seeding: Cancer cells are seeded in 96-well plates at an appropriate density.

-

Compound Treatment: The cells are treated with various concentrations of this compound for a specified period (e.g., 72 or 96 hours).

-

Viability Assessment: Cell viability is assessed using a Cell Counting Kit-8 (CCK-8) or similar colorimetric assay that measures the metabolic activity of viable cells. The absorbance is read at the appropriate wavelength using a microplate reader.

-

IC50 Calculation: The half-maximal inhibitory concentration (IC50) values are calculated from the dose-response curves using appropriate software (e.g., GraphPad Prism).

Apoptosis Assay by Flow Cytometry

Protocol Details:

-

Cell Treatment: Cells are treated with this compound at various concentrations for a specified time (e.g., 24 hours).

-

Staining: The treated cells are harvested and stained with Annexin V-FITC and propidium iodide (PI) according to the manufacturer's protocol.

-

Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Annexin V-positive cells are considered apoptotic.

-

Data Analysis: The percentage of apoptotic cells is quantified using flow cytometry analysis software.

In Vivo Xenograft Studies

Protocol Details:

-

Tumor Implantation: Human cancer cells (e.g., RS4;11 or MV4;11) are subcutaneously injected into immunodeficient mice (e.g., SCID mice).

-

Tumor Growth and Treatment Initiation: When the tumors reach a certain volume, the mice are randomized into vehicle control and treatment groups.

-

Drug Administration: this compound is administered to the treatment group via a specified route (e.g., intravenous) and schedule.

-

Tumor Measurement and Body Weight Monitoring: Tumor volume and mouse body weight are measured regularly throughout the study.

-

Data Analysis: Tumor growth curves are plotted, and statistical analysis is performed to compare the tumor growth between the treatment and control groups.

Conclusion

This compound represents a significant advancement in the field of targeted protein degradation, particularly for the BET family of proteins. Its exceptional potency and demonstrated in vivo efficacy make it a valuable tool for cancer research and a promising candidate for further therapeutic development. This guide provides a comprehensive overview of the foundational scientific data and methodologies related to this compound, serving as a valuable resource for the scientific community.

References

- 1. The novel BET degrader, this compound, is highly active against the growth of human NSCLC cells and synergizes with osimertinib in suppressing osimertinib-resistant EGFR-mutant NSCLC cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery of this compound as an Exceptionally Potent and Efficacious Proteolysis Targeting Chimera (PROTAC) Degrader of the Bromodomain and Extra-Terminal (BET) Proteins Capable of Inducing Complete and Durable Tumor Regression - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Lethal activity of BRD4 PROTAC degrader this compound against bladder cancer cells [frontiersin.org]

- 4. researchgate.net [researchgate.net]

QCA570: A Technical Guide to Target Identification and Validation

For Researchers, Scientists, and Drug Development Professionals

Abstract

QCA570 is a highly potent and efficacious Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of the Bromodomain and Extra-Terminal (BET) family of proteins. This document provides an in-depth technical guide on the target identification and validation of this compound. It summarizes key quantitative data, details the experimental protocols used to validate its mechanism of action, and provides visual representations of the associated signaling pathways and experimental workflows.

Target Identification: BET Proteins

The primary targets of this compound have been identified as the BET family of proteins, which include BRD2, BRD3, and BRD4.[1][2] These proteins are epigenetic "readers" that play a crucial role in the regulation of gene transcription.[3][4] They contain bromodomains that bind to acetylated lysine residues on histones, thereby recruiting transcriptional machinery to specific gene promoters. In many cancers, the aberrant activity of BET proteins is linked to the overexpression of oncogenes such as c-Myc.[1][4]

This compound was designed as a heterobifunctional molecule. It consists of a ligand that binds to the bromodomains of BET proteins and another ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase.[3][4] This dual-binding capability brings BET proteins into close proximity with the E3 ligase complex, leading to their ubiquitination and subsequent degradation by the proteasome.

Quantitative Data Summary

The potency and efficacy of this compound have been evaluated across various cancer cell lines. The following tables summarize the key quantitative data from published studies.

Table 1: In Vitro Cell Growth Inhibition by this compound

| Cell Line | Cancer Type | IC50 (pM) | Reference |

| MV4;11 | Acute Myeloid Leukemia | 8.3 | [5] |

| MOLM-13 | Acute Myeloid Leukemia | 62 | [5] |

| RS4;11 | Acute Lymphoblastic Leukemia | 32 | [5] |

| H1975 | Non-Small Cell Lung Cancer | ~300 | [1] |

| H157 | Non-Small Cell Lung Cancer | ~1000 | [1] |

| Calu-1 | Non-Small Cell Lung Cancer | ~1000 | [1] |

Table 2: BET Protein Degradation by this compound

| Cell Line | Cancer Type | Target Protein | DC50 (nM) | Time to Max Degradation (hours) | Reference |

| Bladder Cancer Cells (various) | Bladder Cancer | BRD4 | ~1 | 1 - 3 | [2][6] |

Table 3: Binding Affinity of this compound Precursor (QCA276) to BET Bromodomains

| Protein Domain | Ki (nM) | Reference |

| BRD2 BD1 | 1.7 | [3][4] |

| BRD3 BD1 | 2.5 | [3][4] |

| BRD4 BD1 | <14 | [3] |

| BRD2 BD2 | 8.5 | [3][4] |

| BRD3 BD2 | 6.5 | [3][4] |

| BRD4 BD2 | 18.5 | [3][4] |

Signaling Pathways

This compound Mechanism of Action: BET Protein Degradation

This compound functions as a PROTAC to induce the degradation of BET proteins. The process begins with the simultaneous binding of this compound to a BET protein and the E3 ubiquitin ligase Cereblon. This ternary complex formation facilitates the transfer of ubiquitin molecules from the E2 ubiquitin-conjugating enzyme to the BET protein. The polyubiquitinated BET protein is then recognized and degraded by the 26S proteasome.

Caption: this compound mechanism of action for BET protein degradation.

Downstream Signaling: Apoptosis Induction

The degradation of BET proteins by this compound leads to the downregulation of the oncoprotein c-Myc.[1][4] The reduction in c-Myc levels, along with the modulation of other apoptosis-related proteins such as Mcl-1, triggers the intrinsic apoptotic pathway.[1] This culminates in the activation of caspases and the cleavage of Poly (ADP-ribose) polymerase (PARP), leading to programmed cell death.

Caption: Downstream signaling pathway of this compound leading to apoptosis.

Experimental Protocols

The following are detailed methodologies for key experiments used in the validation of this compound's activity.

Cell Viability Assay (MTT Assay)

This protocol is used to assess the effect of this compound on the metabolic activity of cancer cells, which is an indicator of cell viability.

Materials:

-

96-well plates

-

Cancer cell lines of interest

-

Complete culture medium

-

This compound stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

-

Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

-

Prepare serial dilutions of this compound in complete culture medium from the stock solution.

-

Remove the medium from the wells and add 100 µL of the diluted this compound solutions to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.

-

Incubate the plate for the desired treatment duration (e.g., 72 hours).

-

Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing for the formation of formazan crystals.

-

Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Caption: Workflow for the MTT cell viability assay.

Western Blotting for BET Protein Degradation

This protocol is used to detect the levels of BET proteins and downstream targets following treatment with this compound.

Materials:

-

6-well plates

-

Cancer cell lines

-

Complete culture medium

-

This compound stock solution (in DMSO)

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

Laemmli sample buffer

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (anti-BRD2, -BRD3, -BRD4, -c-Myc, -PARP, -Caspase-3, -GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Seed cells in 6-well plates and grow to 70-80% confluency.

-

Treat cells with various concentrations of this compound for different time points (e.g., 3, 6, 24 hours).

-

Wash cells with ice-cold PBS and lyse them in RIPA buffer.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Normalize protein concentrations and prepare samples by adding Laemmli buffer and boiling for 5 minutes.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

Caption: Workflow for Western blotting analysis.

Apoptosis Assay (Annexin V/PI Staining)

This protocol is used to quantify the percentage of apoptotic and necrotic cells after this compound treatment using flow cytometry.

Materials:

-

6-well plates

-

Cancer cell lines

-

Complete culture medium

-

This compound stock solution (in DMSO)

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and treat with this compound at various concentrations for the desired duration (e.g., 24 or 48 hours).

-

Harvest both adherent and floating cells and wash them with cold PBS.

-

Resuspend the cells in 1X binding buffer at a concentration of 1 x 10^6 cells/mL.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

-

Incubate the cells in the dark for 15 minutes at room temperature.

-

Add 400 µL of 1X binding buffer to each tube.

-

Analyze the cells by flow cytometry within 1 hour.

-

Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic).

Caption: Workflow for the Annexin V/PI apoptosis assay.

References

- 1. The novel BET degrader, this compound, is highly active against the growth of human NSCLC cells and synergizes with osimertinib in suppressing osimertinib-resistant EGFR-mutant NSCLC cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Lethal activity of BRD4 PROTAC degrader this compound against bladder cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Discovery of this compound as an Exceptionally Potent and Efficacious Proteolysis Targeting Chimera (PROTAC) Degrader of the Bromodomain and Extra-Terminal (BET) Proteins Capable of Inducing Complete and Durable Tumor Regression - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. researchgate.net [researchgate.net]

A Technical Guide to the Preliminary In Vitro Profile of QCA570

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document details the in vitro activities of QCA570, a potent Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of the Bromodomain and Extra-Terminal (BET) family of proteins. It consolidates key findings on its mechanism of action, cellular effects, and the experimental protocols used for its evaluation.

Introduction to this compound

This compound is a novel, heterobifunctional small molecule developed as a degrader of the BET protein family, which includes BRD2, BRD3, BRD4, and the testis-specific BRDT.[1][2] These proteins are epigenetic "readers" that play a crucial role in regulating gene transcription and are implicated in the development and progression of various cancers.[1][2] Unlike traditional small-molecule inhibitors that only block the function of a target protein, this compound is a PROTAC designed to eliminate the target protein entirely. It achieves this by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS).[1][2] Due to its high potency and efficacy in preclinical models, this compound has emerged as a significant tool for cancer research and a potential therapeutic candidate.[3][4][5][6]

Mechanism of Action

This compound functions by simultaneously binding to a BET protein and an E3 ubiquitin ligase, specifically Cereblon (CRBN).[1][2] This proximity induces the formation of a ternary complex, leading to the polyubiquitination of the BET protein. The ubiquitinated protein is then recognized and degraded by the 26S proteasome. This catalytic process allows a single molecule of this compound to induce the degradation of multiple BET protein molecules.

The dependency of this compound on this pathway has been validated experimentally. Pre-treatment of cells with a proteasome inhibitor (MG-132), an E1 neddylation inhibitor required for E3 ligase function (MLN4924), or a competing BET inhibitor (JQ1) effectively abolishes this compound-induced BRD4 degradation.[1][2][3]

In Vitro Efficacy and Quantitative Data

This compound has demonstrated exceptional potency across a range of human cancer cell lines, including leukemia, bladder cancer, and non-small cell lung cancer (NSCLC).[1][3][4]

Potency of BET Protein Degradation

This compound induces the degradation of BRD2, BRD3, and BRD4 proteins at low nanomolar and even picomolar concentrations.[3][5] In bladder cancer cell lines, the half-maximal degradation concentration (DC50) for BRD4 was approximately 1 nM after a 9-hour treatment.[1][2] The degradation is rapid, with significant reduction of BRD4 protein levels observed within 1 to 3 hours of treatment in various cell lines.[1][2]

| Parameter | Cell Line Type | Value | Reference |

| DC50 (BRD4) | Bladder Cancer | ~1 nM | [1][2] |

| Effective Degradation | Leukemia (RS4;11) | 0.5 nM (3h) | [3] |

| Effective Degradation | NSCLC (H157, H1975, Calu-1) | ≥1 nM | [4] |

Table 1: Degradation Potency of this compound against BET Proteins.

Anti-proliferative Activity

The degradation of BET proteins by this compound leads to potent inhibition of cancer cell growth. The half-maximal inhibitory concentration (IC50) values are consistently in the low nanomolar to picomolar range, highlighting its superior potency compared to BET inhibitors like JQ1.[1][2]

| Cell Line | Cancer Type | IC50 Value | Reference |

| MV4;11 | Acute Myeloid Leukemia | 8.3 pM | [3][7] |

| RS4;11 | Acute Lymphoblastic Leukemia | 32 pM | [3][7] |

| MOLM-13 | Acute Myeloid Leukemia | 62 pM | [3][7] |

| 5637 | Bladder Cancer | 2.6 nM | [1][2] |

| J82 | Bladder Cancer | 10.8 nM | [1][2] |

| T24 | Bladder Cancer | ~30 nM | [1][2] |

| H1975 | NSCLC | ~1 nM | [4] |

| H157 | NSCLC | ~1 nM | [4] |

| Calu-1 | NSCLC | ~1 nM | [4] |

Table 2: Anti-proliferative IC50 Values of this compound in Various Cancer Cell Lines.

Induction of Apoptosis and Cell Cycle Arrest

Consistent with its anti-proliferative effects, this compound is a potent inducer of apoptosis. In leukemia and bladder cancer cell lines, treatment with this compound leads to a dose-dependent increase in apoptotic cells, as evidenced by Annexin V staining and cleavage of PARP and Caspase-3.[2][3] For instance, in J82 and 5637 bladder cancer cells, this compound treatment induced apoptosis in over 50% of the cell population.[1][2] Furthermore, studies in bladder cancer cells have shown that this compound can induce G2/M phase cell cycle arrest.[1][2]

Downstream Signaling Effects

The degradation of BET proteins disrupts the transcription of key oncogenes. A primary downstream effect of this compound is the potent suppression of c-MYC, a master transcriptional regulator critical for the growth of many cancers.[1][3] In bladder cancer, this compound treatment also leads to the downregulation of EZH2 at both the mRNA and protein levels.[1][2] RNA-sequencing analysis in NSCLC cells revealed that this compound modulates the expression of over 3000 genes, with significant downregulation observed in multiple critical cancer-related pathways, including TGFβ, Wnt, MAPK, and DNA repair signaling.[4]

Experimental Protocols

The following are generalized methodologies for key in vitro experiments based on published studies of this compound.

Cell Culture and Reagents

-

Cell Lines: Human cancer cell lines (e.g., RS4;11, MV4;11, 5637, H1975) are maintained in appropriate media (e.g., RPMI-1640 or DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

-

Reagents: this compound is dissolved in DMSO to create a stock solution and diluted to final concentrations in cell culture media. Other reagents include JQ1, MG-132, and MLN4924 (MedChemExpress).[1][2]

Western Blotting (for Protein Degradation)

-

Cell Treatment: Seed cells in 6-well plates and allow them to adhere. Treat with various concentrations of this compound or DMSO (vehicle control) for specified time points (e.g., 3, 9, or 24 hours).

-

Lysis: Harvest cells, wash with PBS, and lyse in RIPA buffer containing protease and phosphatase inhibitors.

-

Quantification: Determine protein concentration using a BCA assay.

-

Electrophoresis: Load equal amounts of protein onto SDS-PAGE gels and transfer to a PVDF membrane.

-

Immunoblotting: Block the membrane (e.g., with 5% non-fat milk) and incubate with primary antibodies against BRD2, BRD3, BRD4, c-MYC, cleaved PARP, cleaved Caspase-3, or GAPDH (as a loading control) overnight at 4°C.

-

Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies. Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.

Cell Viability Assay (SRB Assay)

-

Plating: Seed cells in 96-well plates at an appropriate density.

-

Treatment: After 24 hours, treat cells with serially diluted this compound for 3 days.[4]

-

Fixation: Fix cells with 10% trichloroacetic acid (TCA) for 1 hour at 4°C.

-

Staining: Wash plates with water and stain with 0.4% sulforhodamine B (SRB) solution for 30 minutes.

-

Solubilization: Wash away unbound dye and solubilize the protein-bound dye with 10 mM Tris base solution.

-

Measurement: Read the absorbance at 515 nm. Calculate IC50 values using non-linear regression analysis.

Apoptosis Assay (Flow Cytometry)

-

Treatment: Treat cells with this compound or DMSO for a specified duration (e.g., 24, 48, or 72 hours).[2]

-

Staining: Harvest cells (including supernatant) and wash with cold PBS. Resuspend cells in Annexin V binding buffer and stain with FITC-conjugated Annexin V and Propidium Iodide (PI) according to the manufacturer's protocol.

-

Analysis: Analyze the stained cells using a flow cytometer. The percentage of apoptotic cells (Annexin V positive) is quantified.

Conclusion

The preliminary in vitro data for this compound characterize it as an exceptionally potent and efficacious degrader of the BET protein family.[3][6] Its ability to induce rapid and profound degradation of BRD2, BRD3, and BRD4 translates into picomolar to low nanomolar anti-proliferative and pro-apoptotic activity across diverse cancer cell lines. The mechanism, which relies on the ubiquitin-proteasome system, has been clearly delineated. These findings underscore the therapeutic potential of this compound and provide a strong rationale for its continued investigation in preclinical and clinical settings.

References

- 1. Frontiers | Lethal activity of BRD4 PROTAC degrader this compound against bladder cancer cells [frontiersin.org]

- 2. Lethal activity of BRD4 PROTAC degrader this compound against bladder cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. The novel BET degrader, this compound, is highly active against the growth of human NSCLC cells and synergizes with osimertinib in suppressing osimertinib-resistant EGFR-mutant NSCLC cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Discovery of this compound as an Exceptionally Potent and Efficacious Proteolysis Targeting Chimera (PROTAC) Degrader of the Bromodomain and Extra-Terminal (BET) Proteins Capable of Inducing Complete and Durable Tumor Regression - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Discovery of this compound as an Exceptionally Potent and Efficacious Proteolysis Targeting Chimera (PROTAC) Degrader of the Bromodomain and Extra-Terminal (BET) Proteins Capable of Inducing Complete and Durable Tumor Regression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide to the Biological Activity and Function of QCA570

Introduction

This compound is a novel, exceptionally potent, and highly efficacious proteolysis-targeting chimera (PROTAC) designed to induce the degradation of the Bromodomain and Extra-Terminal (BET) family of proteins.[1][2][3][4] As epigenetic "readers," BET proteins, including BRD2, BRD3, and BRD4, are critical regulators of gene transcription and are considered promising therapeutic targets in oncology and other diseases.[1][3] this compound represents a significant advancement in targeted protein degradation, demonstrating picomolar efficacy in cellular assays and robust anti-tumor activity in preclinical models.[1][5] This document provides a comprehensive overview of the biological activity, mechanism of action, and functional outcomes of this compound, supported by quantitative data, detailed experimental protocols, and pathway visualizations.

Core Mechanism of Action

This compound functions as a heterobifunctional small molecule. It is composed of two distinct ligands connected by a chemical linker: one ligand binds to a BET protein, and the other recruits the Cereblon (CRBN) E3 ubiquitin ligase.[1][6] This proximity induces the formation of a ternary complex between the BET protein, this compound, and the E3 ligase machinery. This hijacking of the cell's natural ubiquitin-proteasome system (UPS) results in the polyubiquitination of the target BET protein, marking it for degradation by the 26S proteasome.[1][7][8] This targeted degradation is a rapid, efficient, and durable method of eliminating the functional activity of BET proteins.[7]

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. Discovery of this compound as an Exceptionally Potent and Efficacious Proteolysis Targeting Chimera (PROTAC) Degrader of the Bromodomain and Extra-Terminal (BET) Proteins Capable of Inducing Complete and Durable Tumor Regression - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery of this compound as an Exceptionally Potent and Efficacious Proteolysis Targeting Chimera (PROTAC) Degrader of the Bromodomain and Extra-Terminal (BET) Proteins Capable of Inducing Complete and Durable Tumor Regression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The novel BET degrader, this compound, is highly active against the growth of human NSCLC cells and synergizes with osimertinib in suppressing osimertinib-resistant EGFR-mutant NSCLC cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Frontiers | Lethal activity of BRD4 PROTAC degrader this compound against bladder cancer cells [frontiersin.org]

- 8. Lethal activity of BRD4 PROTAC degrader this compound against bladder cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

Review of literature on QCA570 analogs

An In-depth Technical Review of QCA570 and its Analogs as Potent BET Protein Degraders

Introduction

Proteolysis targeting chimeras (PROTACs) represent a revolutionary approach in drug discovery, enabling the targeted degradation of specific proteins by hijacking the cell's natural ubiquitin-proteasome system. This compound is an exceptionally potent and efficacious PROTAC designed to degrade the Bromodomain and Extra-Terminal (BET) family of proteins (BRD2, BRD3, and BRD4).[1][2][3] These epigenetic "readers" are crucial regulators of gene transcription and have emerged as promising therapeutic targets in oncology and other diseases.[1][4] This technical guide provides a comprehensive review of the available literature on this compound and its analogs, focusing on their structure-activity relationships, quantitative biological data, and the experimental protocols used for their evaluation.

Quantitative Data Summary

The following tables summarize the biological activity of this compound and its key analogs from the foundational study by Qin et al. (2018). The data highlights the structure-activity relationships (SAR) that led to the discovery of this compound as a picomolar-range BET degrader.

Table 1: Binding Affinity of BET Inhibitor Analogs to BRD4 BD1

| Compound | R Group | Ki (nM) |

| 3 | 33 | |

| 4 | H | 820 |

| 17 | Cyclohexyl | 102 |

| 18 | Piperidin-1-yl | 68.4 |

| 19 | 4-Methylpiperidin-1-yl | 27.7 |

| 20 | Tetrahydro-2H-pyran-4-yl | 9.6 |

| 22 (QCA276) | 4-Morpholinophenyl | 1.8 |

Data sourced from Qin et al., J Med Chem, 2018.[1] The data illustrates that modifications to the terminal alkyne substituent of the[1][5]oxazepine core significantly impact binding affinity to the first bromodomain (BD1) of BRD4. Compound 22 (QCA276), with a 4-morpholinophenyl group, demonstrated the highest affinity and was selected as the BET-binding warhead for subsequent PROTAC design.[1]

Table 2: In Vitro Cell Growth Inhibition of this compound Analogs in Acute Leukemia Cell Lines

| Compound | Linker and E3 Ligase Ligand Modification | MV4;11 IC50 (nM) | MOLM-13 IC50 (nM) | RS4;11 IC50 (nM) |

| 22 (QCA276) | BET inhibitor only | 55.8 | 207.3 | 173.4 |

| 26 | Direct linkage to thalidomide | >1000 | >1000 | >1000 |

| 27 | -CH2O- linker | 19.7 | 312 | 20.8 |

| 28 | -(CH2)2NH- linker | 0.47 | 2.2 | 0.38 |

| 29 | -(CH2)3NH- linker | 0.14 | 0.56 | 0.038 |

| 33 | Pomalidomide; -(CH2)3NH- linker | 0.081 | 0.28 | 0.034 |

| 34 | Pomalidomide; -(CH2)3CH2- linker | 0.015 | 0.078 | 0.035 |

| 35 (this compound) | Pomalidomide; ethynyl linker | 0.0083 | 0.062 | 0.032 |

| 36 | Methylene instead of carbonyl on pomalidomide | 0.12 | 1.1 | 0.31 |

| 37 | N-methylated pomalidomide | >1000 | >1000 | >1000 |

Data sourced from Qin et al., J Med Chem, 2018.[1][4] This table showcases the critical role of the linker in PROTAC efficacy. A direct linkage (26) was inactive, while increasing the linker length and modifying its composition (27-29, 33, 34) progressively enhanced potency.[4] The introduction of an ethynyl linker in compound 35 (this compound) resulted in exceptionally potent, picomolar activity.[1] Compound 37, with a methylated pomalidomide moiety that cannot bind to the E3 ligase cereblon, lost all activity, confirming the PROTAC-mediated degradation mechanism.[1]

Table 3: In Vitro Cell Growth Inhibition of this compound in NSCLC and Bladder Cancer Cell Lines

| Cancer Type | Cell Line | IC50 (nM) |

| NSCLC | H1975 | ~0.3 |

| NSCLC | H157 | ~1 |

| NSCLC | Calu-1 | ~1 |

| NSCLC | H1299 | ~100 |

| NSCLC | EKVX | ~100 |

| Bladder Cancer | 5637 | ~1 (DC50) |

| Bladder Cancer | T24 | ~1 (DC50) |

| Bladder Cancer | UM-UC-3 | ~1 (DC50) |

| Bladder Cancer | J82 | ~1 (DC50) |

| Bladder Cancer | EJ-1 | ~1 (DC50) |

Data for NSCLC sourced from Liu et al., Am J Cancer Res, 2022.[6] Data for Bladder Cancer sourced from Fan et al., Front Oncol, 2023, representing the concentration for 50% degradation (DC50) of BRD4.[7][8] this compound demonstrates potent activity across various cancer types, with IC50 values in the low nanomolar to picomolar range.[5][6] In bladder cancer cell lines, it potently induces BRD4 degradation with a DC50 of approximately 1 nM.[7][8]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. The following sections describe the key experimental protocols used to characterize this compound and its analogs.

Cell Growth Inhibition Assay (Sulforhodamine B Assay)

This assay is used to determine the concentration of a compound that inhibits cell growth by 50% (IC50).

-

Cell Plating: A panel of human cancer cell lines (e.g., NSCLC lines H1975, H157, etc.) are seeded in 96-well plates at an appropriate density and allowed to attach overnight.[6]

-

Compound Treatment: Cells are treated with a range of concentrations of this compound or its analogs for a specified period, typically 3 days.[6]

-

Cell Fixation: After incubation, the cells are fixed by gently adding cold trichloroacetic acid (TCA) and incubating for 1 hour at 4°C.

-

Staining: The plates are washed with water and air-dried. Sulforhodamine B (SRB) solution is added to each well and incubated for 30 minutes at room temperature to stain the cellular proteins.

-

Washing and Solubilization: Unbound dye is removed by washing with 1% acetic acid. The plates are air-dried, and the bound stain is solubilized with 10 mM Tris base solution.

-

Data Acquisition: The optical density is read on a plate reader at 515 nm.

-

Analysis: The IC50 values are calculated by plotting the percentage of cell survival as a function of drug concentration and fitting the data to a dose-response curve.[6]

Western Blotting for Protein Degradation

Western blotting is used to quantify the levels of specific proteins (e.g., BRD2, BRD3, BRD4, c-Myc) following treatment with a PROTAC.

-

Cell Lysis: Cancer cells (e.g., RS4;11, MV4;11) are treated with various concentrations of the PROTAC for different durations (e.g., 3, 9, or 24 hours).[1][7] Following treatment, cells are harvested and lysed in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration in each lysate is determined using a BCA protein assay.

-

SDS-PAGE: Equal amounts of protein from each sample are loaded onto a polyacrylamide gel and separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is blocked (e.g., with 5% non-fat milk in TBST) to prevent non-specific antibody binding. It is then incubated overnight with primary antibodies specific to the target proteins (e.g., anti-BRD4, anti-c-Myc, anti-GAPDH).

-

Secondary Antibody Incubation: The membrane is washed and then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and imaged. GAPDH or β-actin is typically used as a loading control to ensure equal protein loading.[7]

-

Quantification: Band intensities are quantified using software like ImageJ. The degradation concentration of 50% (DC50) is calculated by plotting protein levels against the PROTAC concentration.[7]

Flow Cytometry for Apoptosis Analysis

This method quantifies the extent of apoptosis (programmed cell death) induced by a compound.

-

Cell Treatment: Cells (e.g., J82, 5637) are treated with the desired concentrations of this compound or a vehicle control (DMSO) for a set time, such as 24 hours.[7][8]

-

Cell Staining: After treatment, both floating and attached cells are collected. They are then washed with cold PBS and resuspended in a binding buffer.

-

Annexin V and PI Staining: Annexin V-FITC (or another fluorophore) and Propidium Iodide (PI) are added to the cells. Annexin V binds to phosphatidylserine on the outer leaflet of the cell membrane of early apoptotic cells, while PI enters and stains the DNA of late apoptotic or necrotic cells with compromised membranes.

-

Data Acquisition: The stained cells are analyzed on a flow cytometer. The fluorescence signals from thousands of individual cells are measured.

-

Analysis: The data is analyzed to distinguish between different cell populations: viable (Annexin V-negative, PI-negative), early apoptotic (Annexin V-positive, PI-negative), and late apoptotic/necrotic (Annexin V-positive, PI-positive).[7]

Signaling Pathways and Workflows

Mechanism of Action for this compound

This compound functions as a heterobifunctional molecule. One end binds to a BET protein (the target), and the other end binds to the Cereblon (CRBN) E3 ubiquitin ligase. This proximity induces the formation of a ternary complex, leading to the ubiquitination of the BET protein and its subsequent degradation by the proteasome. This degradation event releases the transcriptional repression of key oncogenes like c-Myc, ultimately leading to cell cycle arrest and apoptosis.[1][7]

Caption: this compound-mediated degradation of BET proteins.

Experimental Workflow for Western Blot Analysis

The following diagram illustrates the typical workflow for assessing protein degradation using Western blotting, a core technique in the evaluation of PROTAC molecules.

Caption: Standard workflow for Western blot analysis.

This compound-Induced Apoptosis Pathway

The degradation of BET proteins by this compound disrupts the transcriptional program of cancer cells. A key consequence is the downregulation of the oncogene c-Myc, which is a critical client of BET proteins. The loss of c-Myc and other survival signals triggers the intrinsic apoptosis pathway, often measured by the cleavage of Poly (ADP-ribose) polymerase (PARP).

Caption: Apoptosis induction pathway via this compound.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Discovery of this compound as an Exceptionally Potent and Efficacious Proteolysis Targeting Chimera (PROTAC) Degrader of the Bromodomain and Extra-Terminal (BET) Proteins Capable of Inducing Complete and Durable Tumor Regression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Discovery of this compound as an Exceptionally Potent and Efficacious Proteolysis Targeting Chimera (PROTAC) Degrader of the Bromodomain and Extra-Terminal (BET) Proteins Capable of Inducing Complete and Durable Tumor Regression - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. The novel BET degrader, this compound, is highly active against the growth of human NSCLC cells and synergizes with osimertinib in suppressing osimertinib-resistant EGFR-mutant NSCLC cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | Lethal activity of BRD4 PROTAC degrader this compound against bladder cancer cells [frontiersin.org]

- 8. Lethal activity of BRD4 PROTAC degrader this compound against bladder cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

QCA570: A Technical Guide to a Potent BET Degrader

For Researchers, Scientists, and Drug Development Professionals

Introduction

QCA570 is a highly potent and efficacious Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of the Bromodomain and Extra-Terminal (BET) family of proteins.[1][2][3] BET proteins, including BRD2, BRD3, and BRD4, are epigenetic "readers" that play a crucial role in the transcriptional regulation of key oncogenes, such as c-Myc, making them attractive therapeutic targets in oncology.[1] this compound has demonstrated exceptional potency in preclinical studies, inducing degradation of BET proteins at picomolar concentrations and leading to complete and durable tumor regression in animal models.[1][2] This technical guide provides an in-depth overview of the core intellectual property, mechanism of action, experimental protocols, and key data related to this compound.

Intellectual Property Landscape

The intellectual property surrounding this compound originates from research conducted at the University of Michigan. The university has filed a number of patent applications covering the BET inhibitors and degraders, including this compound and its analogues.[4] These patents have been licensed to Oncopia Therapeutics, LLC, which was later acquired by Roivant Sciences and integrated into Proteovant Therapeutics. The development of this compound represents a significant advancement in the field of targeted protein degradation. While a single patent explicitly titled "this compound" has not been identified, the compound is understood to be covered by a broader patent portfolio related to novel BET protein degraders.

Mechanism of Action

This compound functions as a heterobifunctional molecule, simultaneously binding to a BET protein and the E3 ubiquitin ligase Cereblon (CRBN). This binding induces the formation of a ternary complex, leading to the ubiquitination of the BET protein and its subsequent degradation by the proteasome. The degradation of BET proteins disrupts their ability to act as transcriptional co-activators, ultimately leading to the downregulation of target genes like c-Myc, which in turn induces apoptosis in cancer cells.

Signaling Pathway Diagram

Caption: this compound-mediated degradation of BET proteins.

Quantitative Data

In Vitro Potency of this compound

| Cell Line | Cancer Type | IC50 (pM) |

| MV4;11 | Acute Myeloid Leukemia | 8.3[5] |

| MOLM-13 | Acute Myeloid Leukemia | 62[5] |

| RS4;11 | Acute Lymphoblastic Leukemia | 32[5] |

| Cell Line | Cancer Type | IC50 (nM) |

| H1975 | Non-Small Cell Lung Cancer | ~1[4] |

| H157 | Non-Small Cell Lung Cancer | ~1[4] |

| Calu-1 | Non-Small Cell Lung Cancer | ~1[4] |

| 5637 | Bladder Cancer | 2.6 |

| J82 | Bladder Cancer | 10.8 |

In Vivo Efficacy of this compound in Xenograft Models

| Xenograft Model | Cancer Type | Dosing Schedule | Outcome |

| RS4;11 | Acute Lymphoblastic Leukemia | 5 mg/kg, single intravenous dose | Tumor regression[5][6] |

| MV4;11 | Acute Myeloid Leukemia | Not specified | Complete and durable tumor regression[1][3] |

| HCC827/AR | Osimertinib-Resistant NSCLC | 0.5 mg/kg, twice/week, intraperitoneal | Significant tumor growth inhibition in combination with osimertinib[4] |

Experimental Protocols

Western Blotting for BET Protein Degradation

Objective: To determine the extent of BET protein degradation following treatment with this compound.

Protocol:

-

Cell Culture and Treatment: Plate cancer cell lines (e.g., RS4;11, MV4;11) at a suitable density and allow them to adhere overnight. Treat cells with varying concentrations of this compound or DMSO (vehicle control) for the desired time points (e.g., 3, 6, 24 hours).

-

Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

-

Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against BRD2, BRD3, BRD4, and a loading control (e.g., GAPDH) overnight at 4°C.

-

Detection: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Experimental Workflow Diagram

Caption: Workflow for assessing BET protein degradation.

In Vivo Xenograft Studies

Objective: To evaluate the anti-tumor efficacy of this compound in a mouse xenograft model.

Protocol:

-

Animal Model: Use immunodeficient mice (e.g., NOD/SCID or NSG).

-

Tumor Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 5 x 10^6 RS4;11 cells) into the flank of each mouse.

-

Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers.

-

Treatment: Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups. Administer this compound (e.g., 5 mg/kg) via the desired route (e.g., intravenous or intraperitoneal injection) according to the specified dosing schedule. The control group receives a vehicle solution.

-

Data Collection: Measure tumor volumes and body weights regularly throughout the study.

-

Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blotting, immunohistochemistry).

Logical Relationship Diagram

References

- 1. Discovery of this compound as an Exceptionally Potent and Efficacious Proteolysis Targeting Chimera (PROTAC) Degrader of the Bromodomain and Extra-Terminal (BET) Proteins Capable of Inducing Complete and Durable Tumor Regression - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 3. researchgate.net [researchgate.net]

- 4. The novel BET degrader, this compound, is highly active against the growth of human NSCLC cells and synergizes with osimertinib in suppressing osimertinib-resistant EGFR-mutant NSCLC cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. glpbio.com [glpbio.com]

QCA570: An In-Depth Technical Guide on Preclinical Safety and Toxicity

For Researchers, Scientists, and Drug Development Professionals

Abstract

QCA570 is a novel, highly potent Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of the Bromodomain and Extra-Terminal (BET) family of proteins (BRD2, BRD3, and BRD4).[1][2][3] As epigenetic "readers," BET proteins are critical regulators of gene transcription and are considered promising therapeutic targets in oncology and other diseases.[1][4] this compound has demonstrated exceptional potency in preclinical models, inducing degradation of BET proteins at picomolar concentrations in leukemia cells and leading to complete and durable tumor regression in xenograft models at well-tolerated doses.[1][3][5] This technical guide provides a comprehensive overview of the currently available preclinical safety and toxicity profile of this compound, based on published in vitro and in vivo studies. The information presented herein is intended to inform researchers, scientists, and drug development professionals on the preclinical tolerability of this compound.

Mechanism of Action

This compound functions as a heterobifunctional molecule. One end binds to the BET protein, while the other end recruits the Cereblon (CRBN) E3 ubiquitin ligase.[1][5] This proximity induces the ubiquitination of the BET protein, marking it for degradation by the proteasome.[1] The degradation of BET proteins leads to the downregulation of key oncogenes, such as c-Myc, and subsequently induces apoptosis in cancer cells.[1][6]

References

- 1. Discovery of this compound as an Exceptionally Potent and Efficacious Proteolysis Targeting Chimera (PROTAC) Degrader of the Bromodomain and Extra-Terminal (BET) Proteins Capable of Inducing Complete and Durable Tumor Regression - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. Discovery of this compound as an Exceptionally Potent and Efficacious Proteolysis Targeting Chimera (PROTAC) Degrader of the Bromodomain and Extra-Terminal (BET) Proteins Capable of Inducing Complete and Durable Tumor Regression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. | BioWorld [bioworld.com]

Methodological & Application

Application Notes and Protocols for QCA570 in Cell Culture Experiments

For Researchers, Scientists, and Drug Development Professionals

Introduction

QCA570 is a highly potent and efficacious Proteolysis Targeting Chimera (PROTAC) designed for the targeted degradation of the Bromodomain and Extra-Terminal (BET) family of proteins: BRD2, BRD3, and BRD4.[1][2] These proteins are epigenetic "readers" that play a crucial role in the transcriptional regulation of key oncogenes, such as c-MYC.[3][4] this compound operates by recruiting the Cereblon E3 ubiquitin ligase to BET proteins, leading to their ubiquitination and subsequent degradation by the proteasome.[5] This targeted degradation approach offers a powerful alternative to traditional inhibition, often resulting in a more profound and sustained biological effect.[4]

These application notes provide detailed protocols and supporting data for the use of this compound in cell culture experiments, drawing from studies in leukemia, non-small cell lung cancer (NSCLC), and bladder cancer cell lines.

Mechanism of Action

This compound is a heterobifunctional molecule composed of a ligand that binds to BET proteins and another ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase, connected by a linker.[4][6] This proximity induces the ubiquitination of BET proteins, marking them for degradation by the 26S proteasome. The degradation of BET proteins leads to the transcriptional suppression of their target genes, including critical drivers of cell proliferation and survival.[3][5]

References

- 1. Discovery of this compound as an Exceptionally Potent and Efficacious Proteolysis Targeting Chimera (PROTAC) Degrader of the Bromodomain and Extra-Terminal (BET) Proteins Capable of Inducing Complete and Durable Tumor Regression - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery of this compound as an Exceptionally Potent and Efficacious Proteolysis Targeting Chimera (PROTAC) Degrader of the Bromodomain and Extra-Terminal (BET) Proteins Capable of Inducing Complete and Durable Tumor Regression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Frontiers | Lethal activity of BRD4 PROTAC degrader this compound against bladder cancer cells [frontiersin.org]

- 4. Lethal activity of BRD4 PROTAC degrader this compound against bladder cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. medchemexpress.com [medchemexpress.com]

Application Notes and Protocols for QCA570 Administration in Mouse Models

Audience: Researchers, scientists, and drug development professionals.

Introduction QCA570 is an exceptionally potent, small-molecule Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of the Bromodomain and Extra-Terminal (BET) family of proteins (BRD2, BRD3, and BRD4).[1][2][3][4] These proteins are epigenetic "readers" that play a crucial role in regulating gene transcription, and their inhibition is a promising therapeutic strategy for cancer.[2][3] this compound functions by recruiting the E3 ubiquitin ligase Cereblon (CRBN) to BET proteins, leading to their ubiquitination and subsequent degradation by the proteasome.[1][5] This targeted degradation results in the downregulation of key oncogenes, such as c-Myc, ultimately inducing apoptosis and cell cycle arrest in cancer cells.[1][5][6] Preclinical studies in various mouse models have demonstrated that this compound can achieve complete and durable tumor regression at well-tolerated doses, highlighting its potential as a powerful therapeutic agent.[1][2][6][7]

These application notes provide a comprehensive guide to the in vivo administration of this compound in mouse models, including its mechanism of action, quantitative data summaries, and detailed experimental protocols.

Mechanism of Action

This compound is a heterobifunctional molecule composed of a ligand that binds to BET proteins and another ligand that binds to the E3 ubiquitin ligase, Cereblon, connected by a linker.[5][8] This dual binding induces the formation of a ternary complex between the BET protein and Cereblon, prompting the cell's own ubiquitin-proteasome system to tag the BET protein for degradation.[5][9] This event leads to a rapid and efficient clearance of BRD2, BRD3, and BRD4 proteins.[1][5]

Data Presentation

Quantitative data from preclinical studies are summarized below to provide a reference for dosage, formulation, and expected outcomes.

Table 1: Summary of this compound Administration in Mouse Models

| Mouse Model | Cancer Type | This compound Dose | Administration Route | Dosing Schedule | Key Outcome | Reference |

|---|---|---|---|---|---|---|

| SCID Mice | Acute Leukemia (RS4;11 Xenograft) | 1 mg/kg or 5 mg/kg | Intravenous (IV) | Single dose | Pharmacodynamic analysis showed BET protein degradation. | [1] |

| SCID Mice | Acute Leukemia (RS4;11, MV4;11 Xenografts) | Not specified | Not specified | Well-tolerated dose-schedules | Complete and durable tumor regression. | [2][3][6] |

| Nude Mice | Non-Small Cell Lung Cancer (NSCLC) (HCC827/AR Xenograft) | 0.5 mg/kg | Intraperitoneal (IP) | Twice per week | Tumor growth inhibition; synergy with osimertinib. |[7] |

Table 2: Vehicle Formulations for In Vivo Administration

| Formulation Type | Composition | Final Concentration | Recommended Use | Reference |

|---|---|---|---|---|

| Suspended Solution | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | 2 mg/mL | Oral and Intraperitoneal (IP) injection. | [8] |

| Clear Solution | 10% DMSO, 90% Corn Oil | ≥ 2 mg/mL | Suitable for various routes, but caution advised for dosing periods over two weeks. |[8] |

Experimental Protocols

The following protocols provide detailed methodologies for the preparation and administration of this compound in mouse models for efficacy and pharmacodynamic studies.

Protocol 1: Preparation of this compound for In Vivo Administration

This protocol details two common methods for formulating this compound for injection.

1.1. Suspended Solution (for IP or Oral Administration) [8]

-

Prepare a stock solution of this compound in DMSO (e.g., 20 mg/mL).

-

To prepare a 1 mL working solution at 2 mg/mL, add 100 µL of the DMSO stock solution to 400 µL of PEG300. Mix thoroughly.

-

Add 50 µL of Tween-80 to the mixture and mix until uniform.

-

Add 450 µL of saline to bring the final volume to 1 mL.

-

If precipitation occurs, use sonication to aid dissolution. This formulation results in a suspended solution.

1.2. Clear Solution [8]

-

Prepare a stock solution of this compound in DMSO (e.g., 20 mg/mL).

-